Hydrazinecarbothioamide, N-methyl-2-(2-methylcyclohexylidene)-
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Overview
Description
Hydrazinecarbothioamide, N-methyl-2-(2-methylcyclohexylidene)- is a chemical compound with the molecular formula C10H19N3S It is a derivative of hydrazinecarbothioamide, characterized by the presence of a methyl group and a cyclohexylidene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, N-methyl-2-(2-methylcyclohexylidene)- typically involves the reaction of hydrazinecarbothioamide with a suitable cyclohexylidene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of Hydrazinecarbothioamide, N-methyl-2-(2-methylcyclohexylidene)- may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety regulations. Industrial production methods often incorporate advanced techniques such as automated reactors and real-time monitoring to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarbothioamide, N-methyl-2-(2-methylcyclohexylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of Hydrazinecarbothioamide, N-methyl-2-(2-methylcyclohexylidene)- include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of Hydrazinecarbothioamide, N-methyl-2-(2-methylcyclohexylidene)- depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in a variety of substituted compounds.
Scientific Research Applications
Hydrazinecarbothioamide, N-methyl-2-(2-methylcyclohexylidene)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Hydrazinecarbothioamide, N-methyl-2-(2-methylcyclohexylidene)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Hydrazinecarbothioamide, N-methyl-2-(2-methylcyclohexylidene)- can be compared with other similar compounds, such as:
Hydrazinecarbothioamide: The parent compound, which lacks the methyl and cyclohexylidene groups.
N-Methylhydrazinecarbothioamide: A derivative with a methyl group but without the cyclohexylidene ring.
Cyclohexylidenehydrazinecarbothioamide: A derivative with the cyclohexylidene ring but without the methyl group.
Properties
CAS No. |
386255-69-2 |
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Molecular Formula |
C9H17N3S |
Molecular Weight |
199.32 g/mol |
IUPAC Name |
1-methyl-3-[(2-methylcyclohexylidene)amino]thiourea |
InChI |
InChI=1S/C9H17N3S/c1-7-5-3-4-6-8(7)11-12-9(13)10-2/h7H,3-6H2,1-2H3,(H2,10,12,13) |
InChI Key |
XSCDRQZVOANZMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1=NNC(=S)NC |
Origin of Product |
United States |
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